molecular formula C11H7N B1355119 2-Ethynylquinoline CAS No. 40176-78-1

2-Ethynylquinoline

Cat. No. B1355119
CAS RN: 40176-78-1
M. Wt: 153.18 g/mol
InChI Key: KLJNCYLWOJPRSX-UHFFFAOYSA-N
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Description

2-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It is a weak base and can form salts with acids . It is used in laboratory chemicals and in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 2-Ethynylquinolines can be achieved by a heterocoupling reaction between the appropriate n-chloroquinoline and 2-methyl-3-butyn-2-ol, catalyzed by palladium, followed by treatment .


Molecular Structure Analysis

The molecular weight of 2-Ethynylquinoline is 153.18 . The InChI code for 2-Ethynylquinoline is 1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H and the InChI key is KLJNCYLWOJPRSX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-Ethynylquinoline, participate in both electrophilic and nucleophilic substitution reactions . They are often involved in synthetic transformations centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

2-Ethynylquinoline is a solid at room temperature . .

Scientific Research Applications

1. Synthesis and Properties of Novel Compounds

2-Ethynylquinoline has been used in the synthesis of various novel compounds. Schmidt et al. (2016) demonstrated the formation of mesomeric betaines by reacting 3-ethynylquinoline with methyl bromobenzoates, leading to new quinolinium salts and betaines with unique properties (Schmidt et al., 2016). Similarly, Vonnegut et al. (2015) reported the treatment of 2-ethynylanilines with P(OPh)3, resulting in 2-λ(5)-phosphaquinolines and 2-λ(5)-phosphaquinolin-2-ones, which are important for studying the N=P(V) double bond in cyclic π-electron systems (Vonnegut et al., 2015).

2. Photophysical and Electrogenerated Chemiluminescence Studies

The photophysical properties and electrogenerated chemiluminescence (ECL) of 2-ethynylquinoline derivatives have been studied. Elangovan et al. (2004) synthesized and examined donor-substituted phenylquinolinylethynes and phenylisoquinolinylethynes, focusing on the effect of positional isomerism on their ECL and overall photophysical properties (Elangovan et al., 2004).

3. Applications in Organic Synthesis

2-Ethynylquinoline is also used in organic synthesis processes. Chandra et al. (2008) described an efficient copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene, which is an important method in organic synthesis (Chandra et al., 2008). Additionally, Liu et al. (2013) reported the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides for the synthesis of 4-halo-2-aminoquinolines (Liu et al., 2013).

4. Exploration of Anticancer Activity

2-Ethynylquinoline derivatives have been explored for anticancer activity. Lee et al. (2012) investigated functionalities introduced at 2-aroylquinoline's C5 position, including ethynyl groups, and their antiproliferative and tubulin inhibitory activities (Lee et al., 2012).

Safety And Hazards

2-Ethynylquinoline is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures should be taken while handling this compound .

Future Directions

Quinoline and its derivatives, including 2-Ethynylquinoline, have been found to have a variety of therapeutic activities. They form an important class of heterocyclic compounds for new drug development . The global rise in antibiotic resistance has galvanized research into new antibiotics against both well-established targets and new targets . Therefore, there is a great future in medicinal chemistry for quinoline derivatives .

properties

IUPAC Name

2-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJNCYLWOJPRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517607
Record name 2-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylquinoline

CAS RN

40176-78-1
Record name 2-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-((Trimethylsilyl)ethynyl)quinoline (1.289 g, 5.72 mmol), and K2CO3 (0.792 g, 5.73 mmol) were dissolved in a mixture of methanol (3 mL) and dichloromethane (1.5 mL), followed by stirring at room temperature. The completion of the reaction was confirmed by TLC (EtOAc/Hexane=1:4). When the reaction was completed, the pH of the reactant was adjusted to 10 by addition of an aqueous solution of 1 M HCl and extracted with dichloromethane, to thereby separate an organic layer. The organic layer was dried over anhydrous MgSO4 and filtered. The thus obtained filtrate was concentrated under reduced pressure and purified by column chromatography (EtOAc/Hexane=1:4, R.f: 0.3), to thereby obtain 2-ethynylquinoline (0.742 g, 85%) as brown oil.
Quantity
1.289 g
Type
reactant
Reaction Step One
Name
Quantity
0.792 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JG Rodríguez, C de los Rios, A Lafuente - Tetrahedron, 2005 - Elsevier
… The starting 2-ethynylquinoline (11) was isolated and also an orange solid (132 mg, 61%) mp 192–194 C, that was identified as 2,2′-bis(quinoline) (19), 12b δ H (200 MHz, CDCl 3 ) …
Number of citations: 44 www.sciencedirect.com
T Agawa, SI Miller - Journal of the American Chemical Society, 1961 - ACS Publications
… 18 Heterocyclic N-oxides or their salts are attacked in either the 2-or 4-position»· 14 (recently this has led to the facile synthesis of 2-ethynylpyridine-N-oxide and 2-ethynylquinoline-N-…
Number of citations: 77 pubs.acs.org
JG Rodríguez, A Lafuente… - Journal of Polymer …, 2004 - Wiley Online Library
Conjugated 1,4‐bis(n′‐quinolyl)‐1,3‐butadiynes were obtained through the oxidative dimerization of the corresponding n′‐ethynylquinolines catalyzed by cuprous chloride. …
Number of citations: 3 onlinelibrary.wiley.com
VI Mikhailov, II Popov, ES Kagan, AM Simonov… - Chemistry of …, 1977 - Springer
… when it is heated in alcohol to give.a solid black polymer and a small amount of a light-yellow 0il, the IR spectrum of which contains absorption bands of 2-ethynylquinoline (CHC13, cm-…
Number of citations: 4 link.springer.com
N Szesni, M Drexler, J Maurer, RF Winter… - …, 2006 - ACS Publications
… The reaction of [(CO) 5 M(THF)] (M = Cr, W) with lithiated 2-ethynylquinoline followed by alkylation of the resulting alkynylpentacarbonylmetalate with [R 3 O]BF 4 (R = Me, Et) gives …
Number of citations: 49 pubs.acs.org
F de Montigny, C Lapinte, S Steffens, J Heck - kops.uni-konstanz.de
… The reaction of[(CO)sM(THF)] (M = Cr, W) with lithiated 2-ethynylquinoline followed by alkylation ofthe resulting alkynylpentacarbonylmetalate with [R30]BF4 (R = Me, Et) gives …
Number of citations: 0 kops.uni-konstanz.de
LL Gracia, L Luci, C Bruschi, L Sambri… - … A European Journal, 2020 - Wiley Online Library
… In a 100 mL flask, 1 equivalent (120 mg, 0.80 mmol) of 2-ethynylquinoline 5 were dissolved in 10 mL of a solution of ethanol and water (7:3). The desired isomer of …
R Kumar, RM Singh - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… above with challenges we were interested in 2-ethynylquinoline-3-carbonitrile/carbaldehyde… time POCl 3 as a chlorinating reagent on 2-ethynylquinoline-3-carbonitrile/carbaldehyde for …
Number of citations: 3 pubs.rsc.org
R Singh, VP Sharma, P Yadav, P Sonker… - Organic & …, 2021 - pubs.rsc.org
A novel, simple and eco-friendly strategy for the synthesis of thiopyrano[4,3-b]quinolin-1-ones and pyrrolo[3,4-b]quinolin-1-ones from 2-alkynylquinoline-3-carbonitriles and sodium …
Number of citations: 2 pubs.rsc.org
R Kumar, A Chandra, BA Mir… - The Journal of Organic …, 2019 - ACS Publications
… With these promising findings in hand, we next explored the scope of the annulation to construct furo-annulated quinolines with a variety of substituted substrate 2-ethynylquinoline-3-…
Number of citations: 11 pubs.acs.org

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